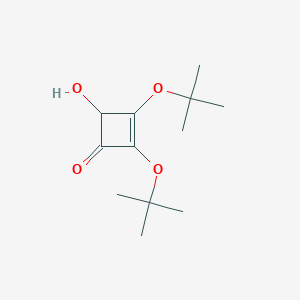

2,3-二叔丁氧基-4-羟基-2-环丁烯-1-酮

描述

The compound 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one is a chemical species that can be derived from reactions involving tert-butyl groups and cyclobutenone structures. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related chemistry involving tert-butyl groups and cyclobutenone derivatives, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butyl groups and cyclobutenone structures. For instance, the synthesis of 3-tert-butoxycyclobutene-1,2-dione, a related compound, was achieved in 72% yield from di-tert-butyl squarate with lithium tri-tert-butoxyaluminohydride followed by hydrolysis with aqueous HCl . This suggests that similar methodologies could potentially be applied to synthesize 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one, with appropriate modifications to introduce the hydroxy group.

Molecular Structure Analysis

The molecular structure of cyclobutenone derivatives is characterized by a four-membered ring with a ketone functionality. The presence of tert-butyl groups can influence the steric and electronic properties of the molecule. In the case of 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one, the tert-butyl groups would likely provide steric bulk, potentially affecting the reactivity and stability of the molecule.

Chemical Reactions Analysis

Cyclobutenone derivatives can undergo various chemical reactions. For example, gold-catalyzed formal [4π+2π]-cycloadditions of tert-butyl propiolates with carbonyl compounds yield 4H-1,3-dioxine derivatives . Additionally, chiral 2-(tert-butyl)-2H,4H-1,3-dioxin-4-ones can be used for substitutions and chain elongations, followed by reductive debromination and double-bond hydrogenation with high diastereoselectivity . These reactions demonstrate the potential reactivity of cyclobutenone derivatives in cycloaddition and hydrogenation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one can be inferred from related compounds. The presence of tert-butyl groups typically increases hydrophobicity and decreases solubility in polar solvents. The hydroxy group would contribute to hydrogen bonding and potentially increase solubility in polar solvents. The cyclobutenone core is likely to be reactive due to the ring strain and the electron-deficient nature of the ketone carbonyl, as seen in the epoxidation of cyclohexenone with tert-butyl hydroperoxide .

科学研究应用

环境和人类健康研究中的合成酚类抗氧化剂

SPAs 的环境存在和毒性

合成酚类抗氧化剂,包括与 2,3-二叔丁氧基-4-羟基-2-环丁烯-1-酮 相似的化合物,已对其环境出现、人体暴露和毒性进行了研究。这些化合物已在各种环境基质和人体样本中检测到,表明广泛暴露。毒性研究表明潜在的肝毒性和内分泌干扰作用,强调了未来研究毒性较低的 novel SPAs 的必要性 (Runzeng Liu & S. Mabury,2020)。

抗氧化活性分析方法

确定抗氧化活性

对抗氧化剂的研究,包括与所讨论化合物类似的酚类化合物,在各个领域至关重要。这篇综述涵盖了用于确定抗氧化活性的关键测试,例如 ORAC、HORAC、TRAP 和 TOSC 等。这些基于分光光度法和电化学方法的分析方法已应用于分析抗氧化能力,提供了对抗氧化过程的机制和动力学的见解 (I. Munteanu & C. Apetrei,2021)。

生物活性醛和细胞功能

4-羟基-2,3-壬烯醛的作用

尽管与 2,3-二叔丁氧基-4-羟基-2-环丁烯-1-酮 没有直接关系,但脂质过氧化产物 4-羟基-2,3-壬烯醛 (HNE) 在细胞功能和分化中的作用值得注意。它作为一种生物信号,调节趋化性、基因表达和细胞分化,说明了氧化产物在生物系统中的复杂作用 (M. Dianzani、G. Barrera 和 M. Parola,1999)。

羟基肉桂酸的抗氧化特性

构效关系

羟基肉桂酸 (HCA) 及其衍生物,包括与所讨论化合物在结构上相似的那些,表现出显着的抗氧化特性。这篇综述讨论了构效关系 (SAR),强调了侧链中不饱和键和芳环上的修饰等特定结构特征对抗氧化活性的重要性。对 SAR 的这种见解可以指导抗氧化分子的优化 (N. Razzaghi-Asl 等人,2013)。

安全和危害

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS includes information such as physical and chemical properties, potential hazards, protective measures, and safety precautions for handling, storing, and transporting the chemical.

属性

IUPAC Name |

4-hydroxy-2,3-bis[(2-methylpropan-2-yl)oxy]cyclobut-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-11(2,3)15-9-7(13)8(14)10(9)16-12(4,5)6/h7,13H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYKNWIJVHOPRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C(=O)C1O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chlorobenzo[d]thiazole-5-carboxylic acid](/img/structure/B3034134.png)

![[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate](/img/structure/B3034141.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol](/img/structure/B3034143.png)